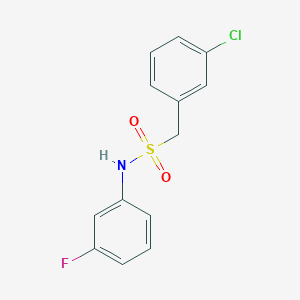
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. The compound is a sulfonamide derivative and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide is not fully understood; however, it is believed to act as an inhibitor of the cyclooxygenase (COX) enzyme. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation, pain, and fever. By inhibiting COX enzymes, 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may reduce the production of prostaglandins, leading to a reduction in inflammation, pain, and fever.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. The compound has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has also been shown to reduce the levels of prostaglandins in animal models. The compound has been found to reduce pain and fever in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has several advantages for lab experiments, including its ability to reduce inflammation, pain, and fever in animal models. The compound has also been shown to have a good safety profile in animal studies. However, there are limitations to using 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide in lab experiments, including the need for further research to fully understand its mechanism of action and potential side effects.
Zukünftige Richtungen
There are several future directions for research on 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, including further investigation of its mechanism of action and potential therapeutic applications. The compound may have potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide may also have potential as an analgesic and antipyretic agent. Further research is needed to fully understand the potential therapeutic applications of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide.
Synthesemethoden
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide can be synthesized through various methods, including the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluoroaniline in the presence of a base. The reaction results in the formation of 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide, which can be purified through recrystallization. Other methods include the reaction of 3-chlorobenzenesulfonyl chloride with 3-fluorotoluene in the presence of a base.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been studied extensively for its potential therapeutic properties, including its ability to act as an anti-inflammatory agent. The compound has also been investigated for its potential as an analgesic and antipyretic agent. 1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. The compound has also been shown to reduce pain and fever in animal models.
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO2S/c14-11-4-1-3-10(7-11)9-19(17,18)16-13-6-2-5-12(15)8-13/h1-8,16H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBGCBPHRPJREX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CS(=O)(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-(3-fluorophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-hydroxy-3-methoxybenzylidene)-8-methyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4893599.png)
![N-[4'-(2,4-dinitrophenoxy)-4-biphenylyl]acetamide](/img/structure/B4893600.png)
![4-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B4893612.png)
![1-({[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}amino)-3-phenoxy-2-propanol hydrochloride](/img/structure/B4893618.png)
![N-(2,4-difluorophenyl)-N'-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]thiourea](/img/structure/B4893623.png)
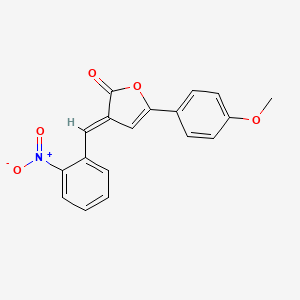
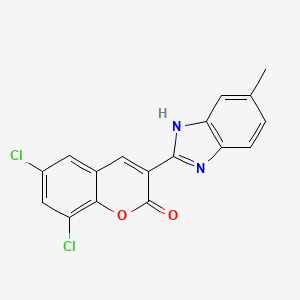
![methyl 3-oxo-3-{[2-(1-pyrrolidinylcarbonyl)phenyl]amino}propanoate](/img/structure/B4893640.png)

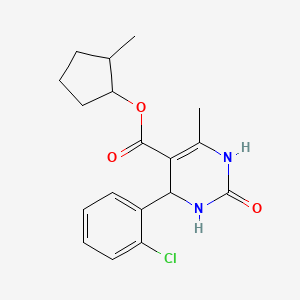
![1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperidine](/img/structure/B4893661.png)
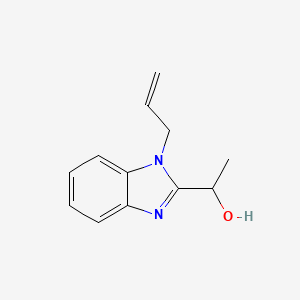
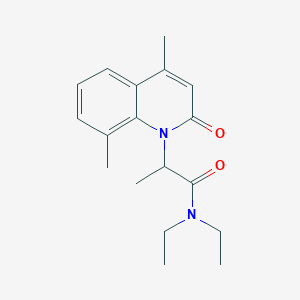
![2-isopropoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4893688.png)